molecular formula C7H12O3 B12287076 5-(Oxiran-2-YL)pentanoic acid CAS No. 766548-06-5

5-(Oxiran-2-YL)pentanoic acid

Cat. No.: B12287076
CAS No.: 766548-06-5
M. Wt: 144.17 g/mol
InChI Key: IUWHMFHZPLBCPO-UHFFFAOYSA-N
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Description

5-(Oxiran-2-YL)pentanoic acid is an organic compound with the molecular formula C7H12O3. It is characterized by the presence of an oxirane ring (epoxide) attached to a pentanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Oxiran-2-YL)pentanoic acid can be synthesized through several methods. One common approach involves the reaction of 6-heptanoic acid with an epoxidizing agent. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the oxirane ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale epoxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-(Oxiran-2-YL)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include dihydroxyheptanoic acid, pentanoic acid derivatives, and various substituted compounds depending on the reagents used .

Scientific Research Applications

5-(Oxiran-2-YL)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Oxiran-2-YL)pentanoic acid involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Properties

CAS No.

766548-06-5

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

5-(oxiran-2-yl)pentanoic acid

InChI

InChI=1S/C7H12O3/c8-7(9)4-2-1-3-6-5-10-6/h6H,1-5H2,(H,8,9)

InChI Key

IUWHMFHZPLBCPO-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCCCC(=O)O

Origin of Product

United States

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